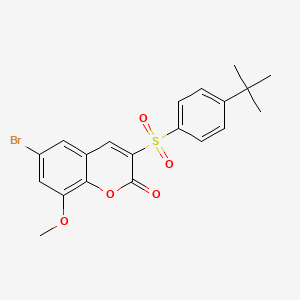
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid
Descripción general
Descripción
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is an organic compound with the molecular formula C8H12O4 and a molecular weight of 172.18 g/mol . It is a cyclobutane derivative with two carboxylic acid groups attached to the same carbon atom, and two methyl groups attached to the adjacent carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of 1,1-cyclobutanedicarboxylic acid with a methylating agent to introduce the two methyl groups at the 3-position of the cyclobutane ring . The reaction typically requires a strong base, such as sodium hydride, and a methylating agent like methyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation and recrystallization to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl groups can undergo substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) can be used under controlled conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,3-dimethylcyclobutane-1,1-dicarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The carboxylic acid groups can form hydrogen bonds with amino acid residues in proteins, influencing their structure and function. The methyl groups can affect the compound’s hydrophobicity and its ability to penetrate cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluorocyclobutane-1,1-dicarboxylic acid: Similar structure but with fluorine atoms instead of methyl groups.
Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: Contains ethoxy groups instead of carboxylic acids.
3-Methyl-1,1-cyclobutandicarbonsaeure: Similar but with only one methyl group.
Uniqueness
3,3-Dimethylcyclobutane-1,1-dicarboxylic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. The presence of two carboxylic acid groups and two methyl groups on a cyclobutane ring makes it a versatile compound for various chemical transformations and applications .
Propiedades
IUPAC Name |
3,3-dimethylcyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-7(2)3-8(4-7,5(9)10)6(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDFBYFIOYLJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)



![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)
![5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2848209.png)
![4-[8-(3-chloro-2-methylbenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine](/img/structure/B2848211.png)
![1-(2-fluorophenyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2848212.png)
![ethyl 6-(2-chloro-6-fluorobenzoyl)imino-7-cyclohexyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2848215.png)
![2-{2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoline](/img/structure/B2848216.png)
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)

